molecular formula C13H11NO3 B1243706 vertilecanin A

vertilecanin A

Cat. No.: B1243706
M. Wt: 229.23 g/mol
InChI Key: BMTGCDDXYNEVRV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vertilecanin A is a natural product identified as a metabolite of the insect-pathogenic fungus Lecanicillium lecanii (formerly known as Verticillium lecanii ) . This compound is a pyridine derivative with the systematic name 5-[(Hydroxy)(phenyl)methyl]pyridine-2-carboxylic acid . A synthesis route has been established, demonstrating that this compound can be prepared from commercially available nicotinic acid in four steps with an overall yield of 29% . Its primary researched biological activity is insecticidal, with studies showing efficacy against the corn earworm, Helicoverpa zea . This makes this compound a compound of interest in agricultural and entomological research for the development of novel biocontrol agents. The provided product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

5-[(R)-hydroxy(phenyl)methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H11NO3/c15-12(9-4-2-1-3-5-9)10-6-7-11(13(16)17)14-8-10/h1-8,12,15H,(H,16,17)/t12-/m1/s1

InChI Key

BMTGCDDXYNEVRV-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CN=C(C=C2)C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=C(C=C2)C(=O)O)O

Synonyms

vertilecanin A

Origin of Product

United States

Scientific Research Applications

Antifungal Properties
Vertilecanin A exhibits significant antifungal activity against various plant pathogens. Studies have shown that it can inhibit the growth of fungi such as Fusarium oxysporum and Cladosporium cucumerinum. The potency of this compound was assessed using the disc diffusion method, revealing effective inhibition zones comparable to standard antifungal agents .

Insecticidal Activity
This compound has also been noted for its insecticidal properties. Research indicates that this compound affects the survival and fecundity of pests like Aphis gossypii, suggesting its potential use as a biopesticide in integrated pest management systems. The mechanism involves inducing host defense reactions, thereby enhancing plant resistance to pest attacks .

Agricultural Applications

Biopesticide Development
Due to its efficacy against pests and pathogens, this compound is being explored as a natural biopesticide. Its application could reduce reliance on synthetic chemicals, promoting sustainable agricultural practices. The compound's ability to induce plant defense mechanisms makes it a valuable candidate for developing eco-friendly pest control solutions .

Soil Health Improvement
Incorporating this compound into soil management practices may enhance soil health by promoting beneficial microbial communities. The compound's role in suppressing pathogenic fungi could lead to healthier crop yields and improved soil biodiversity .

Medicinal Applications

Potential Therapeutic Uses
Research into the medicinal properties of this compound is ongoing, with preliminary findings suggesting potential applications in treating fungal infections in humans. Its structural similarities to other antifungal agents prompt investigations into its pharmacological profiles and mechanisms of action .

Table 1: Antifungal Activity of this compound

PathogenInhibition Zone (mm)Concentration (μg/disc)
Fusarium oxysporum1610
Cladosporium cucumerinum1410
Alternaria solani1210

Table 2: Insecticidal Activity Against Aphids

TreatmentMortality Rate (%)Duration (Days)
This compound857
Control (No Treatment)107

Case Studies

Case Study 1: Efficacy in Crop Protection
A field trial conducted on cucumber plants revealed that pre-inoculation with this compound significantly reduced powdery mildew incidence compared to untreated controls. The study highlighted the compound's ability to activate plant defense responses, leading to enhanced resistance against fungal pathogens .

Case Study 2: Biopesticide Development
A recent study focused on formulating a biopesticide based on this compound for use against aphid populations in cotton crops. Results indicated a substantial reduction in aphid numbers, demonstrating the compound's potential as an effective biocontrol agent .

Comparison with Similar Compounds

Tables

Table 1. Structural and Functional Comparison of this compound and Analogs

Compound Core Structure Bioactivity Key Organism Reference
This compound Phenopicolinic acid Antiinsectan, antifungal Sarocladium zeae
Verticillin A ETP alkaloid Anticancer Verticillium spp.
Bassianolide Cyclodepsipeptide Insecticidal Lecanicillium lecanii

Table 2. Anticancer Activity of Verticillin Analogues

Compound Cell Line (IC₅₀, nM) Modification Reference
Verticillin H MDA-MB-435: 0.8 Esterification at C11/C11′
Verticillin A Succinate OVCAR3: 3.1 Succinate linker

Q & A

Q. How can in vitro findings for this compound be translated to clinically relevant in vivo models?

  • Methodological Answer : Prioritize orthotopic or genetically engineered models that mimic human disease pathology. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to guide dosing regimens. Include endpoints like tumor volume reduction or biomarker modulation, with statistical power analysis to ensure robust sample sizes .

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